molecular formula C11H10F3NO B2789679 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 79066-90-3

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2789679
CAS No.: 79066-90-3
M. Wt: 229.202
InChI Key: XLGFUYHYKNMRQQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H10F3NO. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the reaction of trifluoroacetic anhydride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the manufacture of fine chemicals and as an intermediate in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Another fluorinated compound with similar reactivity but different applications.

    2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with distinct chemical properties and uses.

    2,2,2-Trifluoro-1,1-ethanediol: A diol with applications in organic synthesis and as a solvent .

Uniqueness

2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFUYHYKNMRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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